A Comprehensive Technical Guide on the Chemical Structure and Stereochemistry of Samandarone
A Comprehensive Technical Guide on the Chemical Structure and Stereochemistry of Samandarone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the steroidal alkaloid Samandarone, focusing on its intricate chemical structure and stereochemistry. It includes a compilation of quantitative data, detailed experimental protocols for its isolation and characterization, and logical diagrams to illustrate key relationships and workflows.
Introduction
Samandarone is a toxic steroidal alkaloid found in the skin gland secretions of the European fire salamander (Salamandra salamandra)[1][2]. It is a key component of the salamander's chemical defense mechanism, exhibiting significant toxicity[3]. Structurally, it is closely related to Samandarine, the principal alkaloid in these secretions, from which it differs by the oxidation of a secondary alcohol to a ketone[4]. The complex, caged polycyclic structure and specific stereochemistry of Samandarone are crucial for its biological activity and have been the subject of extensive chemical investigation.
Chemical Structure
Samandarone possesses a unique and rigid pentacyclic structure. It is classified as a 3-aza-A-homoandrostane derivative, meaning the A-ring of the typical steroid nucleus is expanded to include a nitrogen atom, and is further constrained by a 1,4-epoxy bridge[1].
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Molecular Formula : C₁₉H₂₉NO₂[1]
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Core Skeleton : The molecule is built upon a modified steroid backbone. The key features include:
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An expanded A-ring incorporating a nitrogen atom to form an azepinone system.
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An ether linkage between C-1 and C-4, creating a rigid oxa-bridge.
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A ketone group at the C-16 position[4].
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Systematic Name : The IUPAC name for Samandarone is (1R,2S,3S,6R,10S,11S,14R,16S)-2,6-dimethyl-19-oxa-17-azapentacyclo[14.2.1.0²,¹⁴.0³,¹¹.0⁶,¹⁰]nonadecan-8-one[1][5].
The structural relationship between Samandarine and Samandarone is illustrated below.
Stereochemistry
The biological activity of Samandarone is intrinsically linked to its precise three-dimensional arrangement. The molecule contains multiple chiral centers, and its absolute configuration has been unequivocally established.
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Absolute Configuration : The stereochemistry of Samandarone was confirmed through extensive spectroscopic analysis and its chemical relationship to Samandarine, whose structure was determined by X-ray crystallography in 1961[6]. The established configuration is defined by the IUPAC name, which specifies the orientation at each stereocenter (1R, 2S, 3S, 6R, 10S, 11S, 14R, 16S)[1].
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Optical Activity : Samandarone is optically active. The specific rotation has been reported as [α]D²¹ -115.7° in acetone, indicating that it rotates plane-polarized light to the left (levorotatory)[4].
Quantitative Data
The following tables summarize the key physicochemical and spectroscopic properties of Samandarone.
Table 1: Physicochemical Properties of Samandarone
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₉NO₂ | [1] |
| Molecular Weight | 303.4 g/mol | [1] |
| CAS Number | 467-52-7 | [1] |
| Appearance | Needles | [4] |
| Melting Point | 191-192°C (from methyl ethyl ketone) | [4] |
| Optical Rotation | [α]D²¹ -115.7° (acetone) | [4] |
| IUPAC Name | (1R,2S,3S,6R,10S,11S,14R,16S)-2,6-dimethyl-19-oxa-17-azapentacyclo[14.2.1.0²,¹⁴.0³,¹¹.0⁶,¹⁰]nonadecan-8-one | [1][5] |
Table 2: Spectroscopic Data for Samandarone
| Technique | Data Highlights | Reference(s) |
| ¹H NMR | High-field NMR data have been reported, allowing for the assignment of protons in the complex polycyclic system. | [7] |
| ¹³C NMR | High-field NMR data have been reported, confirming the carbon skeleton and the presence of the C=O group. | [7] |
| Mass Spectrometry | GC/EI-MS and HR-ESI-MS data are available, confirming the molecular formula and fragmentation patterns. | [7] |
| Infrared (IR) | IR spectra show characteristic absorption bands for the ketone (C=O) functional group. | [7] |
Experimental Protocols
The isolation and structural elucidation of Samandarone require specialized techniques due to its presence in a complex mixture of related alkaloids.
A noninvasive procedure is used to obtain the skin secretions from fire salamanders, which are then subjected to chromatographic separation.
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Sample Collection : Skin secretions are collected from captive specimens without harming the animals.
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Extraction : The crude secretion is extracted with a suitable organic solvent, such as methanol or a methanol/dichloromethane mixture.
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Chromatographic Separation : The crude extract is separated using semipreparative High-Performance Liquid Chromatography (HPLC)[2][7].
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Column : A reversed-phase column (e.g., C18) is typically used.
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Mobile Phase : A gradient of solvents, such as water and acetonitrile (often with an additive like formic acid), is employed to separate the different alkaloids.
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Detection : As the alkaloids lack a strong UV chromophore, detection can be challenging. Evaporative Light Scattering Detection (ELSD) or mass spectrometry (LC-MS) is often used[7].
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Purification : Fractions containing Samandarone are collected, and the solvent is removed under reduced pressure to yield the purified compound.
A combination of spectroscopic methods is essential to confirm the structure and stereochemistry of the isolated Samandarone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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Sample Preparation : A small amount of the purified compound (~1 mg) is dissolved in a deuterated solvent (e.g., CD₃OD or CDCl₃)[7][8].
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Instrumentation : High-field NMR instruments (e.g., 600 MHz or higher) are used to acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra[7].
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Analysis : These experiments allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity of the atoms within the molecule. NOESY experiments are used to confirm the relative stereochemistry through spatial correlations[7].
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Mass Spectrometry (MS) :
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Instrumentation : High-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) is used to determine the exact mass of the molecule, which confirms its elemental composition[7].
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Technique : Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze the sample and compare its fragmentation pattern and retention time with known standards[7].
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X-ray Crystallography :
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Principle : While NMR and MS can define the structure, single-crystal X-ray crystallography provides the most definitive proof of the absolute configuration[9].
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Methodology : A suitable single crystal of Samandarone is grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map, from which the precise position of every atom in the crystal lattice is determined[10]. This method was historically crucial in confirming the structure of the parent compound, Samandarine[6].
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The general workflow for the isolation and characterization of Samandarone is depicted in the following diagram.
References
- 1. Samandarone | C19H29NO2 | CID 12315228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Samandarine [drugfuture.com]
- 5. CharChem. Samandarone [easychem.org]
- 6. Samandarin - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Absolute configuration - Wikipedia [en.wikipedia.org]
- 10. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
